Cas no 464-42-6 (1,7,7-trimethylbicyclo2.2.1heptan-2-amine)

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine derivative with a rigid molecular structure, characterized by its three methyl substituents and a secondary amine functional group. Its compact, sterically hindered framework contributes to unique reactivity and selectivity in synthetic applications, particularly in asymmetric synthesis and catalysis. The compound’s stability and defined stereochemistry make it valuable as a chiral auxiliary or ligand in enantioselective transformations. Additionally, its lipophilic nature enhances solubility in organic solvents, facilitating its use in hydrophobic reaction environments. The structural rigidity also imparts resistance to racemization, ensuring consistent performance in stereocontrolled processes. This compound is of interest in pharmaceutical and fine chemical synthesis.
1,7,7-trimethylbicyclo2.2.1heptan-2-amine structure
464-42-6 structure
Product Name:1,7,7-trimethylbicyclo2.2.1heptan-2-amine
CAS No:464-42-6
MF:C10H19N
MW:153.26456284523
CID:329994
PubChem ID:32526
Update Time:2025-05-20

1,7,7-trimethylbicyclo2.2.1heptan-2-amine Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[2.2.1]heptan-2-amine,1,7,7-trimethyl-, (1R,2S,4R)-rel-
    • endo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine
    • 1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-AMINE
    • MFCD24393344
    • endo-2-Bornylamine
    • Bicyclo[2.2.1]heptan-2-amine, 1,7,7-trimethyl-, endo-
    • EINECS 207-351-0
    • ENDO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTAN-2-AMINE
    • DTXSID70954248
    • 4481-88-3
    • (R)-(+)-Bornylamine
    • AB90024
    • EN300-34035
    • SCHEMBL159243
    • 464-42-6
    • (1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)amine hydrochloride
    • EINECS 251-076-9
    • 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine #
    • FT-0694326
    • AKOS005265172
    • (1R,4R)-2-Amino-1,7,7-trimethylbicyclo[2.2.1]heptane
    • Bornylamine
    • 2-Bornylamine
    • Camphylamin
    • 32511-34-5
    • Oprea1_727966
    • 2-Bornanamine, endo-
    • (1R,2S,4R)-Born-2-ylamine
    • CS-0311155
    • NS00089981
    • SY271823
    • Maybridge1_006085
    • 1,7,7-trimethylbicyclo2.2.1heptan-2-amine
    • Inchi: 1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3
    • InChI Key: MDFWXZBEVCOVIO-UHFFFAOYSA-N
    • SMILES: NC1CC2CCC1(C)C2(C)C

Computed Properties

  • Exact Mass: 153.15175
  • Monoisotopic Mass: 153.15175
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 188.7±8.0 °C at 760 mmHg
  • Flash Point: 48.5±9.7 °C
  • pka: 10.17(at 25℃)
  • Vapor Pressure: 0.6±0.4 mmHg at 25°C

1,7,7-trimethylbicyclo2.2.1heptan-2-amine Security Information

1,7,7-trimethylbicyclo2.2.1heptan-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B536698-10mg
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
464-42-6
10mg
$ 70.00 2022-06-07
TRC
B536698-50mg
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
464-42-6
50mg
$ 230.00 2022-06-07
TRC
B536698-100mg
1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
464-42-6
100mg
$ 365.00 2022-06-07

1,7,7-trimethylbicyclo2.2.1heptan-2-amine Related Literature

Additional information on 1,7,7-trimethylbicyclo2.2.1heptan-2-amine

1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine

1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine, also known by its CAS number 464-42-6, is a unique organic compound with a bicyclic structure and significant applications in various fields of chemistry and pharmacology. This compound belongs to the class of bicyclic amines, which are characterized by their rigid, non-planar structures that often exhibit interesting chemical and biological properties.

The molecular structure of 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine consists of a bicyclo[2.2.1]heptane framework with three methyl groups attached at the 1-, 7-, and 7-positions, along with an amine group at the 2-position. This arrangement creates a highly stable and rigid molecule due to the bicyclic system, which is often exploited in drug design for its ability to mimic natural bioactive compounds.

Recent studies have highlighted the potential of bicyclic amines like 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine in the development of novel pharmaceutical agents. For instance, researchers have explored its role as a building block in the synthesis of complex natural product analogs and bioactive molecules. The compound's rigid structure makes it an ideal candidate for constructing molecules with specific stereochemical requirements.

In terms of synthesis, 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine can be prepared via various methods, including ring-closing reactions and intramolecular cyclizations. One notable approach involves the use of alkylation techniques to introduce the methyl groups onto the bicyclic framework. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research and industrial applications.

The compound's physical properties are also worth noting. It has a melting point of approximately 50°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for use in organic reactions where solubility and stability are critical factors.

From an application standpoint, 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine has found utility in several areas:

  • Pharmaceuticals: As mentioned earlier, it serves as a key intermediate in drug discovery programs targeting complex biological systems.
  • Catalysis: The compound's unique structure has been leveraged in asymmetric catalysis to facilitate enantioselective reactions.
  • Materials Science: Its rigid framework makes it a candidate for designing advanced materials with tailored mechanical properties.

Recent advancements in computational chemistry have further enhanced our understanding of 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine's behavior at the molecular level. For example, density functional theory (DFT) studies have provided insights into its electronic structure and reactivity patterns, enabling more precise predictions about its behavior in different chemical environments.

In conclusion, 1,7,7-TriMethylBicyclo[2.2.1]Heptan-2-Amine (CAS No: 464-42-6) is a versatile compound with significant potential across multiple disciplines within chemistry and related fields. Its unique structure and properties continue to drive innovative research directions, making it an essential component in modern chemical toolkits.

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